molecular formula C6H10N2O B8764205 (2,5-Dimethyl-1H-imidazol-4-yl)methanol

(2,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No.: B8764205
M. Wt: 126.16 g/mol
InChI Key: ZJPCLNLMECIJKX-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1H-imidazol-4-yl)methanol is an imidazole derivative featuring a hydroxymethyl group at the 4-position and methyl substituents at the 2- and 5-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is influenced by the hydroxymethyl group, which can undergo functionalization (e.g., oxidation, esterification) and participate in hydrogen bonding, affecting solubility and biological interactions .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2,5-dimethyl-1H-imidazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O/c1-4-6(3-9)8-5(2)7-4/h9H,3H2,1-2H3,(H,7,8)

InChI Key

ZJPCLNLMECIJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)
  • Structure: A chlorinated derivative synthesized from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol via SOCl₂-mediated chlorination .
  • Comparison : The chloro group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions than the hydroxymethyl-containing parent compound. The nitro group at the 5-position further increases electron withdrawal, stabilizing the imidazole ring but reducing solubility in polar solvents.
1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanol
  • Structure: Features a trifluoroethanol group replacing hydroxymethyl.
  • Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~8–10) compared to the hydroxymethyl analogue (pKa ~13–15). This enhances stability under acidic conditions but reduces hydrogen-bonding capacity, impacting biological membrane permeability .
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine
  • Structure: Substitutes hydroxymethyl with an aminomethyl group.
  • Comparison: The amino group enables participation in hydrogen bonding and salt formation, improving water solubility. However, it also increases susceptibility to oxidation and metabolic degradation compared to the hydroxymethyl derivative .

Pharmacological Activity: Case Study of RO4917523

2-Chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine (RO4917523)

  • Structure : Contains a fluorophenyl group and ethynylpyridine moiety.
  • The fluorophenyl group enhances lipophilicity (LogP ~3.5), facilitating blood-brain barrier penetration, while the ethynyl spacer optimizes receptor binding .
  • Comparison: Unlike (2,5-dimethyl-1H-imidazol-4-yl)methanol, RO4917523’s complex structure confers targeted neuroactivity but reduces synthetic accessibility due to multiple functional groups.

Positional Isomerism: (4-Methyl-1H-imidazol-5-yl)methanol

  • Structure : A positional isomer with methyl at 4- and hydroxymethyl at 5-positions.
  • Comparison : The shifted substituents alter electronic distribution, resulting in a lower melting point (136°C vs. ~120°C for the 2,5-dimethyl analogue) and reduced thermal stability. The isomer also exhibits higher water solubility (LogP -0.88 vs. ~0.5) due to optimized hydrogen-bonding geometry .

Physicochemical Properties

Property This compound 1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanol (2,5-Dimethyl-1H-imidazol-4-yl)methanamine
Molecular Weight 140.18 g/mol 208.16 g/mol 125.17 g/mol
Melting Point ~120°C Not reported Not reported
LogP ~0.5 ~1.8 ~-0.2
Water Solubility Moderate Low High
Key Reactivity Oxidation, esterification Acid-catalyzed reactions Salt formation, nucleophilic additions

Preparation Methods

A widely cited method involves the condensation of 4-methylimidazole derivatives with paraformaldehyde under acidic conditions. This approach, detailed in patent JPS6136753B2, proceeds via electrophilic hydroxymethylation at the C4 position of the imidazole ring . The reaction typically employs hydrochloric acid as a catalyst, with paraformaldehyde serving as the hydroxymethyl source.

Procedure :

  • Reaction Setup : A mixture of 4-methylimidazole (1.0 equiv), paraformaldehyde (1.2 equiv), and concentrated HCl (2.0 equiv) in ethanol is refluxed for 6–8 hours.

  • Workup : The mixture is neutralized with aqueous NaOH, extracted with ethyl acetate, and concentrated.

  • Purification : The crude product is recrystallized from toluene to yield (2,5-dimethyl-1H-imidazol-4-yl)methanol as a white crystalline solid.

Key Data :

  • Yield : 68–72% after recrystallization .

  • Side Reactions : Over-alkylation to bis(hydroxymethyl) derivatives occurs if excess paraformaldehyde is used.

Mechanistic Insight :
The reaction proceeds via protonation of paraformaldehyde, generating a hydroxymethyl carbocation that attacks the electron-rich C4 position of the imidazole ring. The 2,5-dimethyl groups direct electrophilic substitution to C4 by steric and electronic effects .

Grignard Reagent Addition to 2-Acylimidazole Precursors

An alternative route, adapted from J-Stage research, involves Grignard reagent addition to 2-acylimidazole intermediates followed by reduction . This method is advantageous for introducing branched hydroxymethyl groups.

Procedure :

  • Synthesis of 2-Acylimidazole : 2-Lithio-1-methylimidazole is reacted with cyclohexanecarbonyl chloride to form 2-cyclohexylcarbonyl-1-methylimidazole.

  • Grignard Addition : The acylated imidazole is treated with methylmagnesium bromide (2.5 equiv) in THF at −78°C, yielding a tertiary alcohol intermediate.

  • Reduction : Sodium borohydride in ethanol reduces the ketone group to a secondary alcohol, affording the target compound.

Key Data :

  • Intermediate Yield : 79% for the Grignard adduct .

  • Overall Yield : 62% after reduction and purification .

Limitations :

  • Requires stringent anhydrous conditions.

  • Multi-step synthesis increases purification complexity.

Sodium Borohydride Reduction of Ketoimidazole Derivatives

Direct reduction of 4-acylimidazole precursors provides a streamlined pathway. For example, 4-acetyl-2,5-dimethylimidazole is reduced using NaBH₄ in ethanol .

Procedure :

  • Reduction : 4-Acetyl-2,5-dimethylimidazole (1.0 equiv) is dissolved in ethanol, and NaBH₄ (1.5 equiv) is added portionwise at 0°C.

  • Stirring : The reaction is stirred for 2 hours at room temperature.

  • Isolation : The mixture is quenched with water, extracted with dichloromethane, and dried over Na₂SO₄.

Key Data :

  • Yield : 85–90% .

  • Purity : >95% by NMR after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Single-step reduction.

  • High functional group tolerance.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Complexity Scalability
Paraformaldehyde Alkylation68–72%Acidic, refluxLowHigh
Grignard Addition62%Anhydrous, −78°CHighModerate
NaBH₄ Reduction85–90%Ambient temperatureModerateHigh

The paraformaldehyde method offers simplicity and scalability, making it industrially preferred. However, the NaBH₄ reduction route provides superior yields and is ideal for lab-scale synthesis. Grignard approaches, while versatile, are limited by sensitivity to moisture and cost .

Purification and Characterization Techniques

Purification :

  • Recrystallization : Toluene or CCl₄ yields high-purity crystals .

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates byproducts .

Characterization :

  • ¹H NMR : Key signals include δ 4.65 (s, 2H, CH₂OH), δ 2.25 (s, 6H, 2×CH₃), and δ 6.85 (s, 1H, imidazole-H) .

  • Mass Spectrometry : Molecular ion peak at m/z 140.1 [M+H]⁺ .

Applications and Derivatives

This compound serves as a precursor for:

  • Antifungal Agents : Hydroxymethylimidazoles exhibit activity against Candida spp.

  • Ligands : Chelates with transition metals for catalytic applications .

Derivatization via Mitsunobu reaction or oxidation to aldehydes expands its utility in heterocyclic chemistry .

Q & A

Q. What are the established synthetic routes for (2,5-Dimethyl-1H-imidazol-4-yl)methanol?

Methodological Answer: Synthesis of this compound typically involves multi-component reactions, chlorination, or coupling methodologies. Key approaches include:

  • Multi-component condensation : A mixture of benzil, aldehydes, ammonium acetate, and amines in ethanol under reflux, catalyzed by Fe₃O₄@FU nanoparticles, yields substituted imidazoles .
  • Chlorination of precursors : For example, [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol is treated with SOCl₂ in isopropyl alcohol to form chlorinated intermediates, critical for further functionalization .
  • TDAE-mediated coupling : Tetrakis(dimethylamino)ethylene (TDAE) facilitates nucleophilic substitution, enabling coupling of imidazole derivatives with aromatic carbonyl compounds .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsKey Reference
Multi-componentFe₃O₄@FU NPs, ethanol, reflux
ChlorinationSOCl₂, isopropyl alcohol
TDAE-mediated couplingTetrakis(dimethylamino)ethylene

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, providing atomic-level resolution .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydroxyl group presence. For example, δ 4.62 ppm (CH₂Cl) in chlorinated derivatives .
  • SMILES/InChI validation : Computational tools verify chemical identity using descriptors like CC1=C(N=C(N1)C)CO (SMILES) and InChI keys .

Q. Table 2: Structural Analysis Techniques

TechniqueApplicationReference
X-ray crystallographyCrystal structure determination
NMR spectroscopyFunctional group confirmation
SMILES/InChI analysisChemical identity validation

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

  • pH-dependent degradation : The compound may undergo hydrolysis in acidic/basic media. Testing in buffered solutions (pH 3–11) with HPLC monitoring identifies decomposition products .
  • Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Z-scan technique : Quantifies nonlinear optical (NLO) properties by measuring third-order susceptibility (χ³), relevant for photonic applications .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Iterative cross-validation : Compare NMR, IR, and mass spectrometry data. For example, discrepancies in hydroxyl proton signals may arise from tautomerism; variable temperature (VT-NMR) can clarify .
  • Crystallographic refinement : SHELXL resolves ambiguities in electron density maps, distinguishing between alternative conformations .

Q. What strategies optimize reaction conditions for high-yield synthesis?

Methodological Answer:

  • Catalyst screening : Fe₃O₄@FU NPs enhance yields (>85%) via magnetic recovery and recyclability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in coupling reactions .
  • Temperature control : Reflux in ethanol balances reaction rate and byproduct suppression .

Q. How is the antioxidant activity of this compound assessed in biological systems?

Methodological Answer:

  • DPPH/ABTS assays : Measure radical scavenging capacity at λ = 517/734 nm. IC₅₀ values are compared to standards like ascorbic acid .
  • Hybrid phenoxyl-nitroxide stability : ESR spectroscopy tracks radical intermediates, correlating stability with antioxidant efficacy .

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